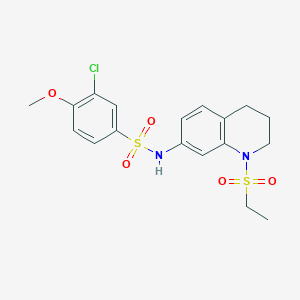

![molecular formula C28H32N4O3S B2929755 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683770-05-0](/img/structure/B2929755.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

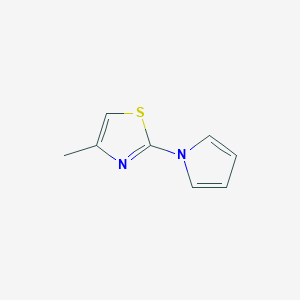

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a sulfamoyl group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole and sulfamoyl components separately. The benzimidazole could potentially be synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The sulfamoyl group could be synthesized through the reaction of an amine with sulfuryl chloride . These components could then be combined through a coupling reaction to form the final compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the sulfamoyl group would introduce polarity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzimidazole group is relatively stable and resistant to reactions, but it could potentially undergo electrophilic substitution reactions . The sulfamoyl group could potentially undergo hydrolysis or substitution reactions .Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

Studies have explored the synthesis and cardiac electrophysiological activity of compounds, revealing that certain N-substituted imidazolylbenzamides and benzene-sulfonamides exhibit potency comparable to known selective class III agents. These findings suggest potential applications in addressing cardiac arrhythmias (Morgan et al., 1990).

Antipsychotic Agents

Research on 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents indicates that conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics could offer new pathways for treating psychiatric disorders (Thurkauf et al., 1995).

Antiviral Agents

Compounds structurally related to Enviroxime have been designed and tested for their antirhinovirus properties, presenting a novel class of inhibitors with significant antiviral activity. This underscores their potential in developing treatments for viral infections (Hamdouchi et al., 1999).

Antimicrobial and Anticancer Applications

Research into thiosemicarbazide derivatives for synthesizing various heterocyclic compounds has demonstrated antimicrobial activity, suggesting their use in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, studies on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have explored their in vitro antimicrobial and antiproliferative activities, indicating potential in creating novel antiproliferative agents for cancer treatment (Kumar et al., 2012).

Polymer Science

The synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity points to advancements in polymer science, offering new materials with potential applications in various industries (Yokozawa et al., 2002).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Mode of Action

The compound interacts with its target through a covalent bond . This covalent interaction ensures a strong and specific binding to the C522 residue of p97, which can lead to a more potent and durable inhibitory effect compared to non-covalent inhibitors .

Result of Action

The compound’s action results in the inhibition of p97, leading to disruption of protein homeostasis and cell cycle regulation . This can induce cell death, particularly in cancer cells that are heavily reliant on these processes. Therefore, the compound has potential as an anticancer agent .

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-3-5-18-32(19-6-4-2)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-9-10-22(20-23)27-30-25-12-7-8-13-26(25)31-27/h7-17,20H,3-6,18-19H2,1-2H3,(H,29,33)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUOCQWAOOQEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)

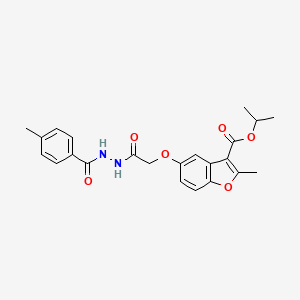

![(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2929677.png)

![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B2929681.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2929682.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)